(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one
Description
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one is a synthetic oxazolone derivative characterized by a benzylidene moiety substituted with a bulky tert-butyl group at the para position and a 3-methoxyphenyl group at the C-2 position of the oxazolone ring. Oxazolones are five-membered heterocyclic compounds known for their diverse pharmacological and material science applications, including antimicrobial, antioxidant, and anticonvulsant activities .
Synthesis typically follows a two-step protocol: (1) condensation of a benzaldehyde derivative (e.g., 4-(tert-butyl)benzaldehyde) with a glycine precursor (e.g., hippuric acid derivatives) under acidic conditions, and (2) cyclization with acetic anhydride or similar reagents . Purification often involves recrystallization or column chromatography, yielding products with high purity (e.g., 71–83% yields for analogous compounds) .
Properties
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWCOQXOVAKPIH-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxazolone Derivatives
Structural and Electronic Comparisons
The compound’s structural analogs vary in substituents on the benzylidene (C-4) and phenyl (C-2) positions. Key comparisons include:
Key Observations:
- Electron-donating groups (e.g., methoxy, tert-butyl) enhance antioxidant activity due to radical stabilization .
- Electron-withdrawing groups (e.g., nitro, chloro) improve antimicrobial and enzyme inhibitory effects by increasing electrophilicity .
- Bulkier substituents (e.g., tert-butyl) may reduce solubility but improve blood-brain barrier penetration, relevant for anticonvulsant or CNS-targeted drugs .
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